molecular formula C18H19N3O B5516636 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline

4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline

Cat. No.: B5516636
M. Wt: 293.4 g/mol
InChI Key: CJIXQFNCEVVTSI-UHFFFAOYSA-N
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Description

4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.152812238 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is often involved in the synthesis of novel organic materials due to its unique structural features. For example, research has shown the synthesis of novel compounds through reactions involving similar benzimidazole derivatives. These synthesized compounds are characterized using various spectroscopic techniques, including NMR, IR, and X-ray diffraction, to confirm their structures and study their electronic properties (Özdemir et al., 2010).

Reactivity and Mechanistic Studies

The reactivity of such compounds is of particular interest in the field of organic chemistry, where they are used in cyclocondensation reactions to form heterocyclic compounds with potential biological activities. Studies have investigated the mechanisms of these reactions, providing insights into the formation of complex molecular structures from simple precursors (Dzvinchuk & Lozinskii, 2007; Dzvinchuk & Lozinskii, 2009).

Molecular Electronics and Materials Science

In materials science, compounds containing benzimidazole units are investigated for their electronic properties and potential applications in molecular electronics. Studies focus on understanding the electronic structure, charge distribution, and molecular orbitals through computational and experimental methods, aiming to design materials with specific electronic or photophysical properties (Pozharskii et al., 2016).

Biological Activity

While the primary focus of your request is on non-biological applications, it's worth noting that similar compounds have been synthesized and evaluated for their biological activities, including antimicrobial and antiproliferative effects. This highlights the versatility of benzimidazole derivatives in various research fields, from organic synthesis to potential therapeutic applications (Hranjec et al., 2012).

Future Directions

Benzimidazoles have shown promising applications in various fields, including medicinal chemistry . Therefore, the future research directions could involve exploring the potential applications of “4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline” in these fields.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-9-16-17(10-13(12)2)21(11-19-16)18(22)14-5-7-15(8-6-14)20(3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIXQFNCEVVTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.